1-Chloro-4-(1-isocyanatocyclobutyl)benzene
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Overview
Description
1-Chloro-4-(1-isocyanatocyclobutyl)benzene is an organic compound with the molecular formula C11H10ClNO It is a derivative of benzene, where a chlorine atom and an isocyanatocyclobutyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(1-isocyanatocyclobutyl)benzene typically involves the reaction of 1-chloro-4-cyclobutylbenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
1-chloro-4-cyclobutylbenzene+phosgene→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(1-isocyanatocyclobutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Reagents like primary or secondary amines, alcohols, or thiols are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives.
Addition Reactions: Products include ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: Products include oxides and amines.
Scientific Research Applications
1-Chloro-4-(1-isocyanatocyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with isocyanate functionalities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1-isocyanatocyclobutyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, making it useful in biochemical studies. The molecular targets and pathways involved depend on the specific nucleophiles and conditions used in the reactions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-isocyanatobenzene: Lacks the cyclobutyl group, making it less sterically hindered.
4-Chlorophenyl isocyanate: Similar structure but without the cyclobutyl ring.
1-Chloro-4-(phenylethynyl)benzene: Contains an ethynyl group instead of an isocyanate group.
Uniqueness
1-Chloro-4-(1-isocyanatocyclobutyl)benzene is unique due to the presence of both a chlorine atom and an isocyanatocyclobutyl group on the benzene ring. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
1-chloro-4-(1-isocyanatocyclobutyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-4-2-9(3-5-10)11(13-8-14)6-1-7-11/h2-5H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBBVTYBINWHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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